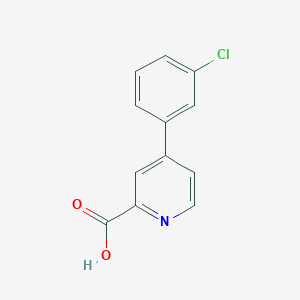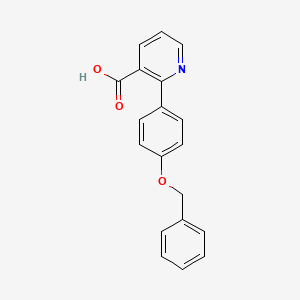![molecular formula C8H6CrO6 B6363438 [(Methoxy)(methyl)]carbene chromium pentacarbonyl CAS No. 20540-69-6](/img/structure/B6363438.png)
[(Methoxy)(methyl)]carbene chromium pentacarbonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(methyl)carbene chromium pentacarbonyl, also known as MMC-Cr(CO)5, is a small molecule that is widely used in scientific research for its unique properties. It is a highly reactive and versatile molecule that can be used to synthesize a variety of compounds and materials.
Scientific Research Applications
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 is widely used in scientific research due to its unique properties. It is used in organic synthesis to synthesize a variety of compounds, such as polymers, dyes, and pharmaceuticals. It is also used in catalysis to increase the efficiency of reactions and to create new products. In addition, [(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 can be used to study the structure and reactivity of other molecules, as well as to study the properties of enzymes.
Mechanism of Action
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form bonds with other molecules and catalyze reactions. The molecule also acts as a reducing agent, meaning that it can reduce other molecules. This allows it to be used in a variety of reactions, such as polymerization and oxidation-reduction reactions.
Biochemical and Physiological Effects
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 is not known to have any direct biochemical or physiological effects. However, it can be used to synthesize compounds and materials that can have direct biochemical and physiological effects. For example, it can be used to synthesize polymers that can be used to deliver drugs to specific cells or tissues in the body.
Advantages and Limitations for Lab Experiments
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and use in reactions. It is also highly reactive, which allows it to be used in a variety of reactions. However, it is also highly toxic and should be handled with care. Additionally, it is relatively expensive, which can limit its use in some experiments.
Future Directions
There are many potential future directions for the use of [(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5. One potential direction is the use of the molecule in the synthesis of new compounds and materials. For example, it could be used to synthesize new polymers with improved properties, such as increased biocompatibility or enhanced drug delivery. Additionally, it could be used to synthesize new catalysts for use in organic synthesis. Finally, it could be used to study the structure and reactivity of other molecules, as well as to study the properties of enzymes.
Synthesis Methods
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 can be synthesized in several ways. The most common method is a reaction between a chromium(II) halide, such as chromium(II) chloride, and a methylene source, such as formaldehyde, in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature, and the product is a yellow-colored solution. The solution is then purified by recrystallization to obtain the pure [(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5.
properties
IUPAC Name |
carbon monoxide;1-methoxyethylidenechromium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.5CO.Cr/c1-3-4-2;5*1-2;/h1-2H3;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCUZGOLBLHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[Cr])OC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6CrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium, pentacarbonyl(1-methoxyethylidene)- | |
CAS RN |
20540-69-6 |
Source


|
| Record name | Chromium, pentacarbonyl(1-methoxyethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020540696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)
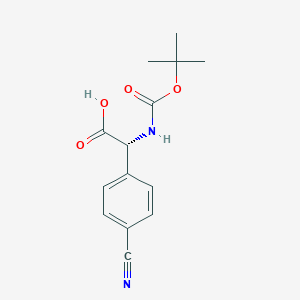
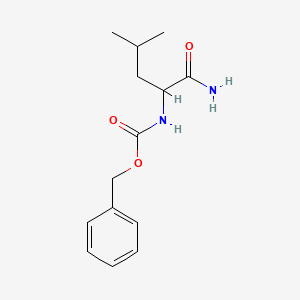
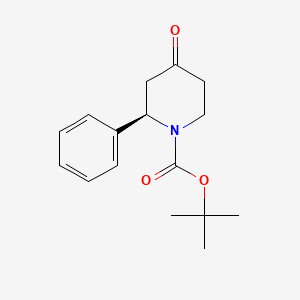
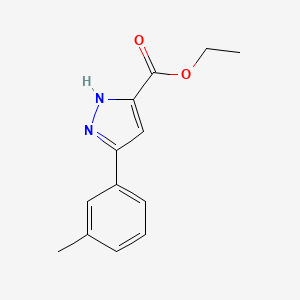

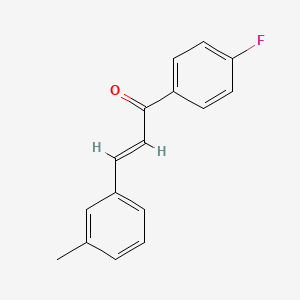
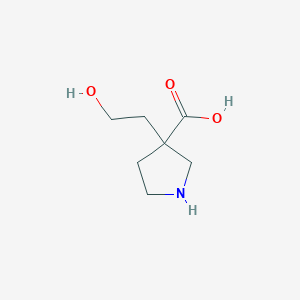
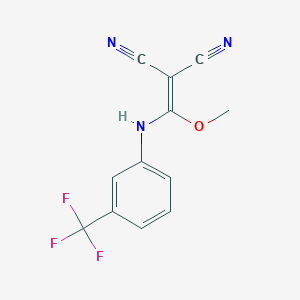
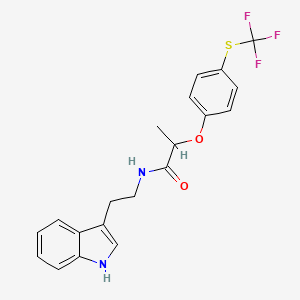
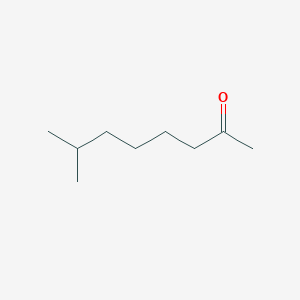
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
